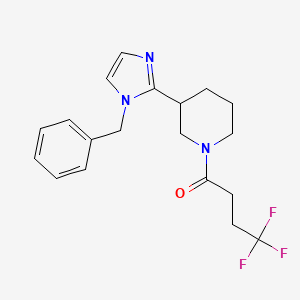

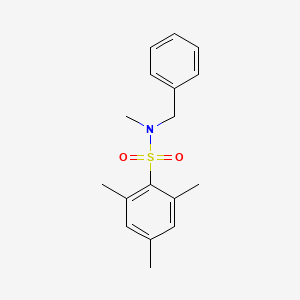

![molecular formula C27H24N4O4S B5555903 N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide](/img/structure/B5555903.png)

N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide" is a compound belonging to the class of benzenesulfonamides. Compounds in this category have been extensively studied for their various biological activities and chemical properties.

Synthesis Analysis

The synthesis of benzenesulfonamides often involves the reaction of benzaldehydes with hydrazinobenzenesulfonamide. For instance, a series of benzenesulfonamides was synthesized starting from substituted benzaldehydes, leading to compounds with significant bioactivity (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of intramolecular hydrogen bonds and a bidentate ligand nature, as observed in similar benzenesulfonamide derivatives (Khan et al., 2018). This structural feature is crucial for their biological activity and interaction with various biological targets.

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, such as N-alkylation and aminohydroxylation, leading to the formation of different derivatives and precursors for further chemical synthesis (Hamasharif et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, are influenced by the substituents present in the molecule. For instance, crystal structure analysis of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives reveals information about conformation and hydrogen-bonding patterns, which are crucial for understanding their physical properties (Purandara et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, are significant for the applications of these compounds. For example, the interaction of benzenesulfonamides with carbonic anhydrase has been studied, revealing their potential as inhibitors (Gul et al., 2016).

Scientific Research Applications

Bioactivity Studies

This compound is related to a series of benzenesulfonamides that have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives exhibit interesting cytotoxic activities, which are pivotal for anti-tumor activity studies. These sulfonamides have shown strong inhibition against human cytosolic isoforms hCA I and II, indicating their potential in cancer research and treatment strategies (Gul et al., 2016).

Crystal Structure Analysis

The crystal structures of related sulfonamide derivatives have been studied, revealing similar molecular conformations and hydrogen-bonding patterns across different substituents. These findings contribute to the understanding of their structural and functional relationships, important for designing more effective compounds (Purandara et al., 2018).

Photophysicochemical Properties

New derivatives of benzenesulfonamide have been synthesized and their structures characterized by various spectroscopic methods. These compounds, particularly zinc(II) phthalocyanines with benzenesulfonamide substituents, have been analyzed for their spectroscopic, photophysical, and photochemical properties, showcasing their potential in photocatalytic applications and as photosensitizers suitable for photodynamic therapy, an alternative therapy in cancer treatment (Öncül et al., 2021; Öncül et al., 2022).

Carbonic Anhydrase Inhibitory Effects

A new series of sulfonamides incorporating triazine moieties have been reported as inhibitors of cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX. These compounds have shown a range of inhibition constants, with certain derivatives displaying selectivity for inhibiting hCA IX over hCA II. Such properties make them excellent leads for novel approaches in managing hypoxic tumors (Garaj et al., 2005).

properties

IUPAC Name |

4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O4S/c1-35-25-12-6-5-9-23(25)19-29-30-27(32)22-16-14-21(15-17-22)20-31(26-13-7-8-18-28-26)36(33,34)24-10-3-2-4-11-24/h2-19H,20H2,1H3,(H,30,32)/b29-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGZOCSTHAECEL-VUTHCHCSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)

![{1-(3,4-dimethoxyphenyl)-3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5555851.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)

![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)

![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)

![[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5555931.png)